molecular formula C18H21NOS B5719851 N-(2-methylbenzyl)-2-[(4-methylbenzyl)sulfanyl]acetamide CAS No. 428497-72-7

N-(2-methylbenzyl)-2-[(4-methylbenzyl)sulfanyl]acetamide

Cat. No.: B5719851
CAS No.: 428497-72-7
M. Wt: 299.4 g/mol
InChI Key: PFOUWIQGJCVRKY-UHFFFAOYSA-N
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Description

N-(2-methylbenzyl)-2-[(4-methylbenzyl)sulfanyl]acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a sulfanyl group attached to an acetamide moiety, with two methylbenzyl groups attached to the nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzyl)-2-[(4-methylbenzyl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylbenzylamine and 4-methylbenzyl chloride.

    Formation of Intermediate: 2-methylbenzylamine is reacted with chloroacetyl chloride to form N-(2-methylbenzyl)chloroacetamide.

    Substitution Reaction: The intermediate N-(2-methylbenzyl)chloroacetamide is then reacted with 4-methylbenzyl mercaptan in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzyl)-2-[(4-methylbenzyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the amide group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the benzyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-methylbenzyl)-2-[(4-methylbenzyl)sulfanyl]acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylbenzyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide: Similar structure with a chlorine atom instead of a methyl group.

    N-(2-methylbenzyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide: Similar structure with a methoxy group instead of a methyl group.

Uniqueness

N-(2-methylbenzyl)-2-[(4-methylbenzyl)sulfanyl]acetamide is unique due to the presence of two methylbenzyl groups, which may confer distinct steric and electronic properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall chemical behavior.

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-14-7-9-16(10-8-14)12-21-13-18(20)19-11-17-6-4-3-5-15(17)2/h3-10H,11-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOUWIQGJCVRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NCC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001160702
Record name N-[(2-Methylphenyl)methyl]-2-[[(4-methylphenyl)methyl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428497-72-7
Record name N-[(2-Methylphenyl)methyl]-2-[[(4-methylphenyl)methyl]thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428497-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Methylphenyl)methyl]-2-[[(4-methylphenyl)methyl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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